N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
This compound features a thiazole core substituted with a carbamoylmethyl group linked to a 3,4-difluorophenyl moiety. The thiazole is further functionalized with a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-11-4-3-9(6-12(11)18)19-14(22)7-10-8-25-16(20-10)21-15(23)13-2-1-5-24-13/h1-6,8H,7H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKVHQPLAGOSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. Its molecular formula is C16H11F2N3O3S, and it has a molecular weight of 363.34 g/mol. This compound is recognized for its diverse pharmacological properties, particularly in anti-fibrotic activity and potential applications in treating various diseases.
Pharmacological Properties
-
Anti-Fibrotic Activity :
- Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-fibrotic effects. For instance, derivatives containing the thiazole moiety have been shown to inhibit collagen synthesis in hepatic stellate cells, which are crucial in liver fibrosis development .
- The half-maximal inhibitory concentration (IC50) values for related compounds indicate their effectiveness in reducing collagen expression and hydroxyproline content in cell cultures. For example, compounds with IC50 values around 45 μM were reported to effectively inhibit collagen synthesis .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Thiazole Ring : The presence of the thiazole ring contributes to its electron-deficient nature, enhancing its reactivity towards nucleophiles and potentially increasing its interaction with biological targets .
- Difluorophenyl Group : The 3,4-difluorophenyl substituent is essential for enhancing the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological efficacy.
Case Studies
- In Vitro Studies :
-
Animal Models :
- Animal studies have indicated that similar thiazole-containing compounds can significantly reduce fibrosis markers in liver injury models induced by chemical agents like dimethylnitrosamine (DMN). These studies highlight the potential of this compound class in therapeutic applications against liver fibrosis .
Comparison with Similar Compounds
Structural Analog: Nitrothiophene Carboxamides
Example :
- N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 954010-93-6) Key Differences: Replaces the furan-2-carboxamide with a 5-nitrothiophene-2-carboxamide. Synthesis: Prepared via coupling of 2-amino-4-(3,4-difluorophenyl)thiazole with 5-nitrothiophene-2-carboxylic acid using HATU and triethylamine . Activity: Narrow-spectrum antibacterial agent, likely targeting bacterial membrane integrity .
Anti-inflammatory Thiazole-Benzamides
Example :
- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
| Parameter | Target Compound | Benzamide Analog (5c) |
|---|---|---|
| Core Structure | Thiazole + Furan | Thiazole + Benzamide |
| Substituents | 3,4-Difluorophenyl | Phenyl + 4-Cl |
| Biological Activity | Not reported | Anti-inflammatory |
Thiourea Derivatives
Example :
- N-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide (CAS: 433946-54-4)
| Parameter | Target Compound | Thiourea Analog |
|---|---|---|
| Functional Group | Carboxamide | Thiocarbamoyl |
| Aryl Substituent | 3,4-Difluorophenyl | 4-Methoxyphenyl |
| Molecular Weight | ~375 g/mol | 359.42 g/mol |
Pyridine Carboxamide Derivatives
Example :
- 5,6-Dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide Key Differences: Substitutes furan with a dichloropyridine ring. Synthesis: Derived from 2-amino-4-(3,4-difluorophenyl)thiazole and dichloropyridine-3-carboxylic acid .
| Parameter | Target Compound | Pyridine Analog |
|---|---|---|
| Heterocycle | Furan | Pyridine |
| Halogenation | Fluorine | Chlorine |
| Potential Applications | Not reported | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
